molecular formula C3H7NO2S B1669680 L-cysteine CAS No. 52-90-4

L-cysteine

Cat. No.: B1669680
CAS No.: 52-90-4
M. Wt: 121.16 g/mol
InChI Key: XUJNEKJLAYXESH-REOHCLBHSA-N
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Description

L-cysteine, also known as cysteine, is a non-essential sulfur-containing amino acid. It plays a crucial role in various biological processes, including protein synthesis, detoxification, and the production of antioxidants. This compound is found naturally in many protein-rich foods such as poultry, eggs, dairy products, and legumes. It is also produced synthetically for industrial uses .

Mechanism of Action

Target of Action

Cysteine, a thiol-containing non-essential amino acid, plays a crucial role in various biological processes . It primarily targets the antioxidant system in the body, contributing to redox reactions . It is also a major precursor for the synthesis of glutathione, a potent antioxidant that protects cells from damage by reactive oxygen species . Additionally, cysteine residues are targets for inhibitors targeting protein kinases and phosphatases .

Mode of Action

Cysteine can be synthesized by the human body under normal physiological conditions if a sufficient quantity of methionine is available . It exhibits antioxidant properties and participates in redox reactions . Cysteine’s antioxidant properties are typically expressed in the tripeptide glutathione, which occurs in humans as well as other organisms .

Biochemical Pathways

Cysteine is involved in several biochemical pathways. In bacteria and plants, cysteine is converted from serine via a two-step pathway beginning with the O-acetylation of serine, followed by O-replacement of the acetyl group by sulfide or thiosulfate . Some microorganisms can also use methionine or cysteine-derived compounds such as glutathione as a sole sulfur source .

Pharmacokinetics

The pharmacokinetics of cysteine and its derivatives have been studied in various contexts. For instance, a study on N-acetylcysteine (a derivative of cysteine) showed that after both single and multiple oral doses, plasma concentration of N-acetylcysteine increased rapidly, reaching a peak at approximately 1.0 hour . The half-life was between 15.4 and 18.7 hours, and the fraction of N-acetylcysteine excreted in urine in the 36 hours following administration was around 3.7-3.8% .

Result of Action

Cysteine has several molecular and cellular effects. It is an important source of sulfur in human metabolism, and although it is classified as a non-essential amino acid, cysteine may be essential for infants, the elderly, and individuals with certain metabolic diseases or who suffer from malabsorption syndromes . It has been claimed that L-cysteine has anti-inflammatory properties, that it can protect against various toxins, and that it might be helpful in osteoarthritis and rheumatoid arthritis .

Action Environment

The action of cysteine can be influenced by various environmental factors. For instance, in cancer cells, cysteine contributes to metabolic remodeling at different levels: in redox control, in ATP production via hydrogen sulfide (H2S) production, and as a carbon source for biomass and energy production . The actual meaning of cancer cells’ cysteine dependency is far from being completely known, but it is clear that the interplay between cysteine metabolism and other metabolic pathways plays a crucial role .

Biochemical Analysis

Biochemical Properties

Cysteine is involved in numerous biochemical reactions due to its nucleophilic thiol group. It interacts with various enzymes, proteins, and other biomolecules. For instance, cysteine is a substrate for the enzyme cysteine synthase, which catalyzes its formation from serine and sulfide . Additionally, cysteine residues in proteins can form disulfide bonds, contributing to the protein’s tertiary and quaternary structures . The thiol group of cysteine can also undergo oxidation-reduction reactions, playing a role in cellular redox homeostasis .

Cellular Effects

Cysteine influences various cellular processes, including cell signaling, gene expression, and metabolism. It is a precursor for the synthesis of glutathione, a critical antioxidant that protects cells from oxidative stress . Cysteine also modulates cell signaling pathways by forming disulfide bonds with signaling proteins, thereby affecting their activity . Furthermore, cysteine can influence gene expression by acting as a redox sensor and regulating transcription factors .

Molecular Mechanism

At the molecular level, cysteine exerts its effects through various mechanisms. It can form covalent bonds with other biomolecules, such as forming disulfide bonds with other cysteine residues in proteins . This interaction is crucial for maintaining protein structure and function. Cysteine can also act as an enzyme inhibitor or activator by binding to the active sites of enzymes . Additionally, cysteine can influence gene expression by modulating the redox state of transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cysteine can change over time due to its stability and degradation. Cysteine is relatively stable under physiological conditions but can be oxidized to form cystine, a dimer of cysteine . Long-term studies have shown that cysteine can have sustained effects on cellular function, particularly in maintaining redox balance and protein structure . In vitro and in vivo studies have demonstrated that cysteine supplementation can enhance cellular antioxidant capacity and protect against oxidative damage .

Dosage Effects in Animal Models

The effects of cysteine vary with different dosages in animal models. At low to moderate doses, cysteine supplementation has been shown to enhance antioxidant defenses and improve cellular function . At high doses, cysteine can exhibit toxic effects, such as inducing oxidative stress and cellular damage . Threshold effects have been observed, where the beneficial effects of cysteine plateau at certain dosages, and higher doses do not confer additional benefits .

Metabolic Pathways

Cysteine is involved in several metabolic pathways, including the synthesis of glutathione, taurine, and coenzyme A . It interacts with enzymes such as cysteine synthase and cystathionine beta-synthase, which are involved in its biosynthesis and metabolism . Cysteine also plays a role in the transsulfuration pathway, where it is converted to homocysteine and subsequently to methionine . These metabolic pathways are essential for maintaining cellular redox balance and supporting various physiological functions .

Transport and Distribution

Cysteine is transported and distributed within cells and tissues through specific transporters and binding proteins . The amino acid is taken up by cells via cysteine transporters, such as the cystine/glutamate antiporter . Once inside the cell, cysteine can be incorporated into proteins or converted to other sulfur-containing compounds . The distribution of cysteine within tissues is regulated by its transport and metabolic pathways, ensuring its availability for various cellular functions .

Subcellular Localization

Cysteine is localized in various subcellular compartments, including the cytosol, mitochondria, and endoplasmic reticulum . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For example, cysteine residues in proteins can be targeted to the endoplasmic reticulum for disulfide bond formation . The localization of cysteine within cells is crucial for its activity and function in maintaining cellular redox balance and protein structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-cysteine can be synthesized through several methods. One common method involves the chemical hydrolysis of proteins, typically extracted from keratin sources such as animal hair and feathers. This process involves the use of hydrochloric acid and results in the production of this compound . Another method is enzymatic biotransformation, which uses enzymes to convert precursor molecules into this compound. This method is more environmentally friendly compared to chemical hydrolysis .

Industrial Production Methods: The industrial production of this compound often involves fermentation processes using microorganisms such as Escherichia coli and Corynebacterium glutamicum. These microorganisms are genetically engineered to enhance the production of this compound. The fermentation process is followed by purification steps to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: L-cysteine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the formation of disulfide bonds, where two this compound molecules oxidize to form cystine. This reaction is crucial for the stability and structure of proteins .

Common Reagents and Conditions: Common reagents used in this compound reactions include oxidizing agents such as hydrogen peroxide and reducing agents like dithiothreitol. The conditions for these reactions typically involve aqueous solutions and controlled pH levels .

Major Products Formed: The major products formed from this compound reactions include cystine, glutathione, and various sulfur-containing compounds. These products play significant roles in cellular metabolism and antioxidant defense .

Scientific Research Applications

L-cysteine has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various compounds. In biology, this compound is essential for protein folding and stability. In medicine, it is used as a supplement to treat conditions such as acetaminophen overdose and to support liver health. In industry, this compound is used as a food additive, particularly in baking, to improve dough quality .

Comparison with Similar Compounds

L-cysteine is often compared with N-acetyl-L-cysteine, a derivative that is used as a supplement and medication. While both compounds have antioxidant properties, this compound is more readily available for cellular uptake and utilization. Other similar compounds include methionine and homocysteine, which also contain sulfur and participate in similar metabolic pathways .

Properties

IUPAC Name

(2R)-2-amino-3-sulfanylpropanoic acid
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InChI

InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1
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InChI Key

XUJNEKJLAYXESH-REOHCLBHSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)S
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Isomeric SMILES

C([C@@H](C(=O)O)N)S
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Molecular Formula

C3H7NO2S
Record name cysteine
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Related CAS

62488-11-3, 7048-04-6 (Hydrochloride)
Record name Poly-L-cysteine
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Record name Cysteine [INN]
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DSSTOX Substance ID

DTXSID8022876
Record name L-Cysteine
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Molecular Weight

121.16 g/mol
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Physical Description

Colorless or white solid; [HSDB] Colorless crystalline solid; [Sigma-Aldrich MSDS], Solid, White crystals; Sulferous aroma
Record name Cysteine
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Solubility

Freely soluble in water, Freely soluble in alcohol, acetic acid, ammonia water; insoluble in ether, acetone, ethyl acetate, benzene, carbon disulfide, carbon tetrachloride, Water solubility (per g/100 g H2O): 28 g/100 mL of solution at 25 °C; 16 g/100 mL of solution at 20 °C, 277 mg/mL at 25 °C, Very soluble in water and acetic acid; Insoluble in ether, acetone and benzene, Soluble (in ethanol)
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Record name L-Cysteine
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Vapor Pressure

0.00000207 [mmHg]
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Mechanism of Action

Cysteine can usually be synthesized by the human body under normal physiological conditions if a sufficient quantity of methionine is available. Cysteine is typically synthesized in the human body when there is sufficient methionine available. Cysteine exhibits antioxidant properties and participates in redox reactions. Cysteine's antioxidant properties are typically expressed in the tripeptide glutathione, which occurs in humans as well as other organisms. Glutathione (GSH) typically requires biosynthesis from its constituent amino acids, cysteine, glycine, and glutamic acid, due to its limited systemic availability. Glutamic acid and glycine are readily available in the diets of most industrialized countries, but the availability of cysteine can be the limiting substrate. In human metabolism, cysteine is also involved in the generation of sulfide present in iron-sulfur clusters and nitrogenase by acting as a precursor. In a 1994 report released by five top cigarette companies, cysteine is one of the 599 additives to cigarettes. Its use or purpose, however, is unknown, like most cigarette additives. Its inclusion in cigarettes could offer two benefits: Acting as an expectorant, since smoking increases mucus production in the lungs; and increasing the beneficial antioxidant glutathione (which is diminished in smokers).
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Color/Form

Colorless crystals, White crystals

CAS No.

52-90-4
Record name L-(+)-Cysteine
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Melting Point

260 °C decomposes, 220 °C
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Record name L-Cysteine
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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